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molecular formula C11H15NO3 B8773781 4-Tert-butyl-1-methoxy-2-nitrobenzene

4-Tert-butyl-1-methoxy-2-nitrobenzene

Cat. No. B8773781
M. Wt: 209.24 g/mol
InChI Key: VGKBXJBNEFDGJL-UHFFFAOYSA-N
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Patent
US05777168

Procedure details

Next is the mixing of one part 4-tert-butylanisole with between substantially 0-9 parts (by volume) organic solvent such as ethylene dichloride. Next is the cooling of the reaction mixture of 4-tert-butylamine and organic solvent to a temperature below 5° C. This is followed by the adding of 70% concentrated nitric acid while maintaining the temperature of the reaction mixture below 10° C. to produce 2-nitro-4-tertbutylanisole and a 4-nitroanisole byproduct. These are separated by means of vacuum distillation. Specifically, the 4-nitroanisole byproduct has a boiling point of 86° C. while the desired 2-nitro-4-tertbutylanisole has a boiling point of 102°-105° C. at a pressure of 1 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4-tert-butylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+:13]([O-])([OH:15])=[O:14]>C(Cl)CCl>[N+:13]([C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[CH:7][C:8]=1[O:11][CH3:12])([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
4-tert-butylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture below 10° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(C)(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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